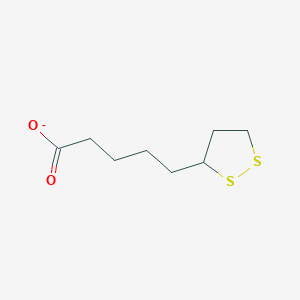![molecular formula C18H20N4O4S B1233653 4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide](/img/structure/B1233653.png)
4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide is a member of tetralins.
Wissenschaftliche Forschungsanwendungen
NMR Spectroscopy in Characterizing Azo-Hydrazo Tautomerism
A study by Lyčka (2017) explored the characterization of compounds similar to 4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide using NMR spectroscopy. This study highlighted the utility of NMR in analyzing azo-hydrazo tautomerism, demonstrating its significance in chemical characterization.
Tautomerism and UV-VIS Spectroscopy
The role of tautomerism in the UV-VIS spectra of similar arylhydrazones was investigated by Kuźnik et al. (2012). This research provides insights into how such compounds behave under different conditions, which is essential for understanding their potential applications in scientific research.
Antibacterial and Anti-Enzymatic Potential
A study by Abbasi et al. (2015) focused on derivatives of naphthalene-based compounds, revealing their potent antibacterial properties and moderate enzyme inhibition capabilities. This suggests potential applications in developing new antibacterial agents.
Potential as Anticancer Agents
Research by Shabbir et al. (2015) on nitroaromatics, which include structures similar to this compound, showed significant antitumor activity. This indicates potential applications in cancer research and drug development.
Substitution Reactions in Synthetic Chemistry
A study by Novi et al. (1983) explored the substitution reactions involving similar naphthalene derivatives, providing valuable information for synthetic chemistry applications, particularly in the development of novel compounds with specific properties.
Bacterial Biofilm Inhibition and Cytotoxicity
Abbasi et al. (2020) conducted research on N-alkyl/aralkyl derivatives, including structures akin to the compound , and found them to have biofilm inhibitory action against certain bacterial strains. This research, detailed in their publication here, could be relevant for developing new antibacterial strategies.
Eigenschaften
Molekularformel |
C18H20N4O4S |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
4-[(2E)-2-(5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H20N4O4S/c1-11-8-12(2)14-4-3-5-16(15(14)9-11)20-21-17-7-6-13(27(19,25)26)10-18(17)22(23)24/h6-10,21H,3-5H2,1-2H3,(H2,19,25,26)/b20-16+ |
InChI-Schlüssel |
PMZBGUZHBSTEOQ-CAPFRKAQSA-N |
Isomerische SMILES |
CC1=CC(=C2CCC/C(=N\NC3=C(C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-])/C2=C1)C |
SMILES |
CC1=CC(=C2CCCC(=NNC3=C(C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-])C2=C1)C |
Kanonische SMILES |
CC1=CC(=C2CCCC(=NNC3=C(C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-])C2=C1)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



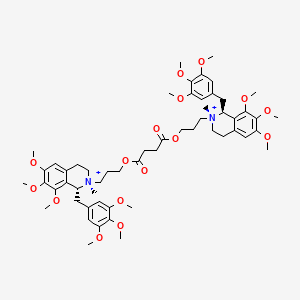
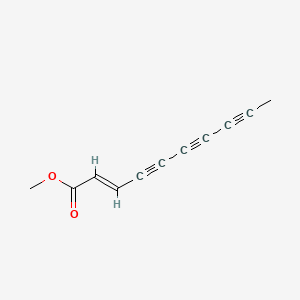
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)

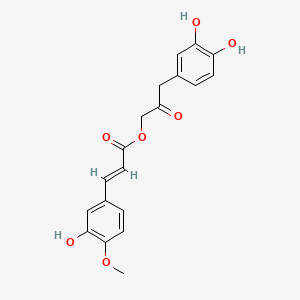

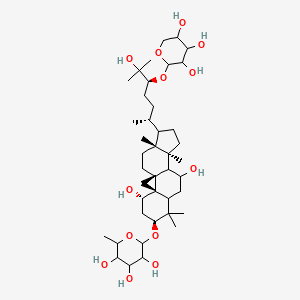

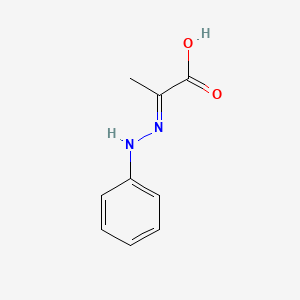
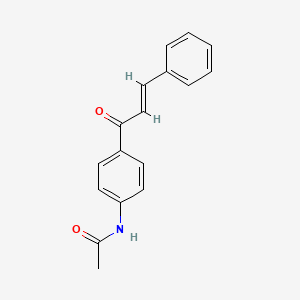
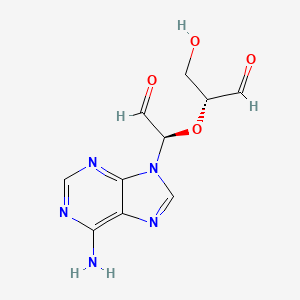
![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)

